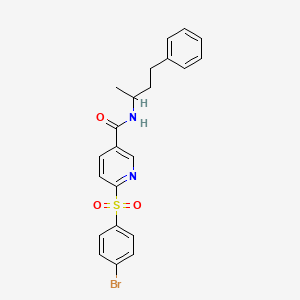
6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide is a useful research compound. Its molecular formula is C22H21BrN2O3S and its molecular weight is 473.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal and Antimicrobial Activity
Nicotinamide derivatives have been evaluated for their antiprotozoal activity, particularly against Trypanosoma and P. falciparum, showing promising IC(50) values in vitro and curative effects in an in vivo mouse model for T. b. rhodesiense. These compounds exhibit high potency, suggesting their potential as therapeutic agents against protozoal infections (Ismail et al., 2003). Additionally, nicotinamide derivatives have demonstrated in vitro antimicrobial screening effectiveness against various bacterial and fungal species, comparable to standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).
Fungicidal Activity
A series of N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities, surpassing commercial fungicides in efficacy against cucumber downy mildew. These findings indicate the potential of nicotinamide derivatives for agricultural applications, especially as fungicide candidates (Wu et al., 2022).
Organic Electronics
Nicotinamide compounds have been explored for their application in organic electronics, specifically as ligand materials for blue phosphorescent OLED dopants. This application underscores the versatility of nicotinamide derivatives in the field of organic electronics, offering new pathways for the development of advanced materials (Yuyan, 2014).
Biochemical and Biophysical Research
Nicotinamide plays a critical role in cellular bioenergetics, impacting physiology, oxidative stress, and various cellular survival and death pathways. It serves as a cytoprotectant, influencing cellular inflammatory cell activation, apoptotic processes, and DNA repair mechanisms. Its broad impact on cellular functions makes nicotinamide a compound of interest in the study of immune system dysfunction, diabetes, aging-related diseases, and cancer (Maiese et al., 2009). Furthermore, nicotinamide has been associated with the modulation of drug metabolism and the non-enzymatic reduction of azo dyes, offering insights into its biochemical applications and potential therapeutic uses (Nam & Renganathan, 2000).
Safety and Therapeutic Potential
Despite its wide range of applications, the safety of high-dose nicotinamide has been reviewed, highlighting its wide therapeutic index. However, at very high doses, reversible hepatotoxicity has been reported in both animals and humans. This emphasizes the importance of monitoring and evaluating the safety profile of nicotinamide, especially when used at high doses for therapeutic purposes (Knip et al., 2000).
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16(7-8-17-5-3-2-4-6-17)25-22(26)18-9-14-21(24-15-18)29(27,28)20-12-10-19(23)11-13-20/h2-6,9-16H,7-8H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWZVALDEMQZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
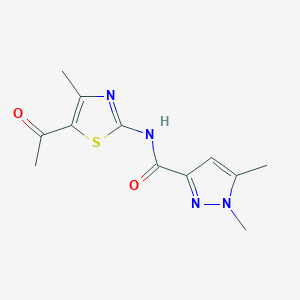
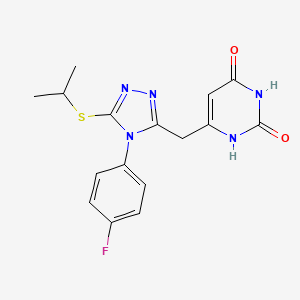

![2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2919724.png)
![7-chloro-2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919725.png)
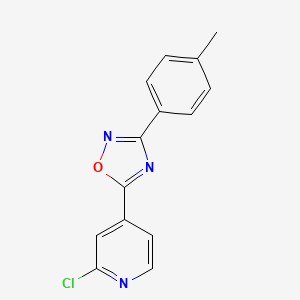
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)
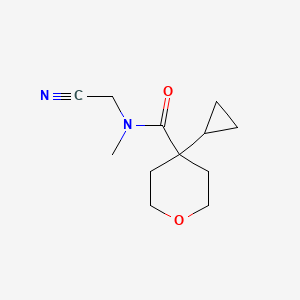


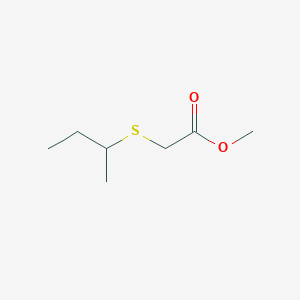
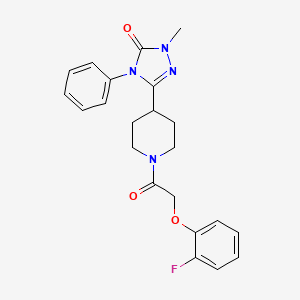
![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)
![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2919744.png)
